PARP-2 Preferential Binding Affinity vs. PARP-1
The compound exhibits preferential binding affinity for poly(ADP-ribose) polymerase 2 (PARP-2) over PARP-1. In a displacement assay evaluating affinity across PARP isoforms, the compound demonstrated a Kd of 40 nM for PARP-2 and a Kd of 140 nM for PARP-1 [1]. This represents a 3.5-fold selectivity window favoring PARP-2. This contrasts with many clinically advanced PARP inhibitors (e.g., olaparib, niraparib) which generally exhibit pan-PARP or PARP-1 preferential inhibition profiles, making this compound a valuable tool for dissecting PARP-2-specific functions in DNA repair and genomic stability research.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 40 nM (PARP-2), 140 nM (PARP-1) |
| Comparator Or Baseline | Within-compound comparison of PARP-2 vs PARP-1 |
| Quantified Difference | 3.5-fold lower Kd for PARP-2 vs PARP-1 |
| Conditions | Displacement assay with recombinant human PARP-1 and PARP-2 |
Why This Matters
This quantifiable isoform bias enables experimental designs requiring PARP-2-specific inhibition, which is not achievable with pan-PARP inhibitors or PARP-1-selective tools.
- [1] BindingDB. (n.d.). BDBM167415: US9073893, 8. BindingDB Entry: Affinity evaluation of tested compounds and selectivity with respect to different PARP isoforms. View Source
